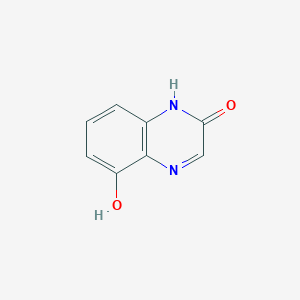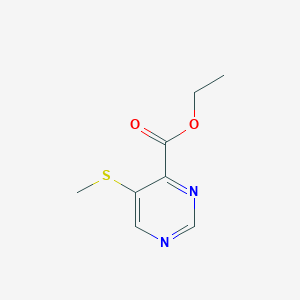
Ethyl 5-methylsulfanylpyrimidine-4-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Neuroprotective and Anti-neuroinflammatory Agents
Pyrimidine and its derivatives, including Ethyl 5-(methylthio)pyrimidine-4-carboxylate, have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . A study has shown that triazole-pyrimidine hybrid compounds, which include this compound, have promising neuroprotective and anti-inflammatory properties . These compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Synthesis of Bicyclic [6 + 6] Systems
Ethyl 5-(methylthio)pyrimidine-4-carboxylate can be used in the synthesis of bicyclic [6 + 6] systems . These systems are significant in the fields of synthetic organic and medicinal chemistry due to their potential for the construction of new standard biological components .
Synthesis of Novel Triazole-Pyrimidine Hybrids
This compound can be used in the synthesis of novel triazole-pyrimidine hybrids . These hybrids have been shown to have promising neuroprotective and anti-inflammatory properties .
Antiviral Applications
Pyrimidine and its derivatives, including Ethyl 5-(methylthio)pyrimidine-4-carboxylate, have been proven to have antiviral activity . This makes them potential candidates for the development of new antiviral drugs.
Anticancer Applications
Pyrimidine and its derivatives have been proven to have anticancer activity . Therefore, Ethyl 5-(methylthio)pyrimidine-4-carboxylate could potentially be used in the development of new anticancer drugs.
Antioxidant Applications
Pyrimidine and its derivatives, including Ethyl 5-(methylthio)pyrimidine-4-carboxylate, have been proven to have antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs.
Orientations Futures
The future directions for research on Ethyl 5-methylsulfanylpyrimidine-4-carboxylate could involve exploring its potential biological activities, given the known activities of pyrimidine derivatives . Additionally, further studies could focus on developing efficient synthesis methods for this compound and related structures.
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of pyrimidinopyridones, potential inhibitors of the fms tyrosine kinase .
Mode of Action
It’s suggested that the methylthio group in similar compounds can be displaced by cyanide ion .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
It’s recommended to avoid dust formation and ensure adequate ventilation when handling this compound .
Propriétés
IUPAC Name |
ethyl 5-methylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-12-8(11)7-6(13-2)4-9-5-10-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDAOEDKIRWMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(methylthio)pyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




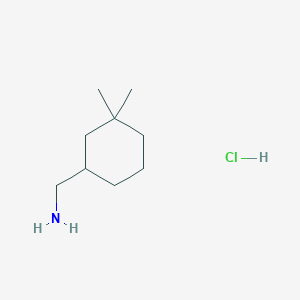
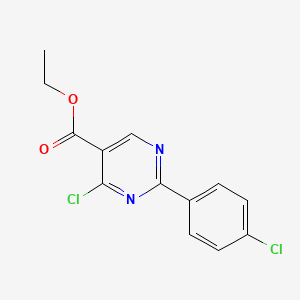
![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B1647140.png)
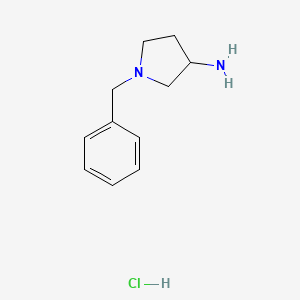

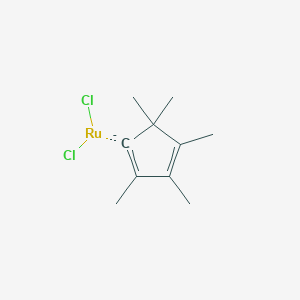
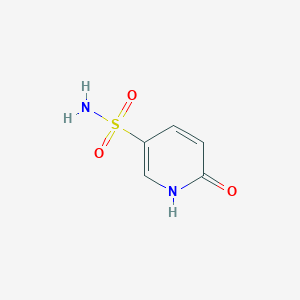
![5-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647156.png)
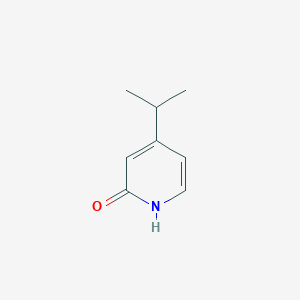
![(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1647179.png)

